(S)-3-((tert-Butoxycarbonyl)amino)-2-(3-hydroxybenzyl)propanoic acid
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Overview
Description
(S)-3-((tert-Butoxycarbonyl)amino)-2-(3-hydroxybenzyl)propanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a hydroxybenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((tert-Butoxycarbonyl)amino)-2-(3-hydroxybenzyl)propanoic acid typically involves multiple steps:
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the hydroxybenzyl moiety: This can be achieved through various methods, including Friedel-Crafts alkylation or other aromatic substitution reactions.
Coupling reactions: The protected amino acid is then coupled with the hydroxybenzyl moiety using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of flow chemistry techniques to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(S)-3-((tert-Butoxycarbonyl)amino)-2-(3-hydroxybenzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like NaBH4 (sodium borohydride).
Substitution: The Boc protecting group can be removed under acidic conditions (e.g., TFA - trifluoroacetic acid) to reveal the free amino group.
Common Reagents and Conditions
Oxidation: PCC, DMP
Reduction: NaBH4
Deprotection: TFA
Major Products Formed
Oxidation: Formation of a ketone or aldehyde from the hydroxy group.
Reduction: Formation of an alcohol from the carbonyl group.
Deprotection: Formation of the free amino acid from the Boc-protected amino acid.
Scientific Research Applications
(S)-3-((tert-Butoxycarbonyl)amino)-2-(3-hydroxybenzyl)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential as a drug candidate or as a building block in drug synthesis.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-3-((tert-Butoxycarbonyl)amino)-2-(3-hydroxybenzyl)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The Boc group can be removed to reveal the active amino group, which can then participate in various biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
(S)-3-Amino-2-(3-hydroxybenzyl)propanoic acid: Lacks the Boc protecting group, making it more reactive.
(S)-3-((tert-Butoxycarbonyl)amino)-2-(4-hydroxybenzyl)propanoic acid: Similar structure but with the hydroxy group in a different position on the benzyl ring.
Uniqueness
(S)-3-((tert-Butoxycarbonyl)amino)-2-(3-hydroxybenzyl)propanoic acid is unique due to the presence of both the Boc protecting group and the hydroxybenzyl moiety, which provide specific reactivity and potential for diverse applications in synthesis and medicinal chemistry .
Properties
Molecular Formula |
C15H21NO5 |
---|---|
Molecular Weight |
295.33 g/mol |
IUPAC Name |
(2S)-2-[(3-hydroxyphenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-14(20)16-9-11(13(18)19)7-10-5-4-6-12(17)8-10/h4-6,8,11,17H,7,9H2,1-3H3,(H,16,20)(H,18,19)/t11-/m0/s1 |
InChI Key |
HHLBKMYQQRPAFC-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H](CC1=CC(=CC=C1)O)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC(=CC=C1)O)C(=O)O |
Origin of Product |
United States |
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